molecular formula C11H12N6O2 B14400172 N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine CAS No. 89444-96-2

N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14400172
CAS No.: 89444-96-2
M. Wt: 260.25 g/mol
InChI Key: FILBVTWXNNGPKK-UHFFFAOYSA-N
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Description

“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a nitrophenyl group and two dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the amino groups using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~-Dimethyl-4-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • N~2~,N~2~-Dimethyl-6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is unique due to the specific positioning of the nitrophenyl group and the dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89444-96-2

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H12N6O2/c1-16(2)11-14-9(13-10(12)15-11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H2,12,13,14,15)

InChI Key

FILBVTWXNNGPKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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